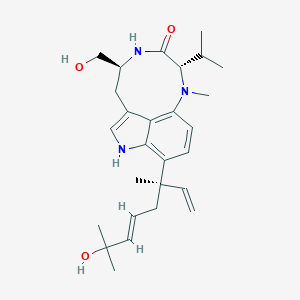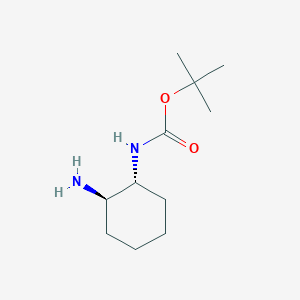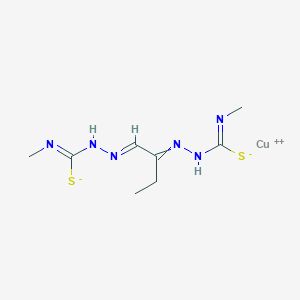
Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone) is a copper-containing complex that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This complex has been extensively studied for its anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) is not fully understood. However, it is believed that the complex exerts its anticancer and antimicrobial effects by disrupting the redox balance within cells. The copper ions in the complex are thought to generate reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components such as DNA, proteins, and lipids.
Effets Biochimiques Et Physiologiques
Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) has been shown to have a number of biochemical and physiological effects. In cancer cells, the complex has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis and metastasis. In microbial cells, the complex has been shown to disrupt cell membrane integrity and inhibit cell division.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) in lab experiments is its stability. The complex is highly stable and can be stored for long periods of time without degradation. Another advantage is its broad-spectrum activity against cancer cells and microbial cells. However, one limitation of using this complex in lab experiments is its cytotoxicity. The complex can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone). One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the complex. Another area of interest is the investigation of the complex's potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Additionally, the development of targeted delivery systems for the complex could improve its efficacy and reduce its toxicity to normal cells.
Méthodes De Synthèse
The synthesis of Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) involves the reaction of ethylglyoxal with N(4)-methylthiosemicarbazone in the presence of copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ions. The resulting complex is a deep blue solid that is highly stable. The synthesis of this complex has been optimized by various researchers to increase the yield and purity of the final product.
Applications De Recherche Scientifique
Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) has been extensively studied for its potential therapeutic applications. This complex has shown promising results in the treatment of various types of cancer, including breast, lung, and prostate cancer. It has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi.
Propriétés
Numéro CAS |
127207-06-1 |
|---|---|
Nom du produit |
Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone) |
Formule moléculaire |
C8H16CuN6S2+2 |
Poids moléculaire |
321.9 g/mol |
Nom IUPAC |
copper;N'-methyl-N-[[(1E)-1-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C8H16N6S2.Cu/c1-4-6(12-14-8(16)10-3)5-11-13-7(15)9-2;/h5H,4H2,1-3H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6?; |
Clé InChI |
YUAOROJGTBZHPA-UHFFFAOYSA-N |
SMILES isomérique |
CCC(=NNC(=NC)[S-])/C=N/NC(=NC)[S-].[Cu+2] |
SMILES |
CCC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
SMILES canonique |
CCC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
Synonymes |
copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone) Cu-ETSM ethylglyoxal bis(N(4)-methylthiosemicarbazone)copper (II) complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



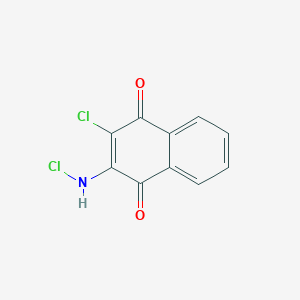
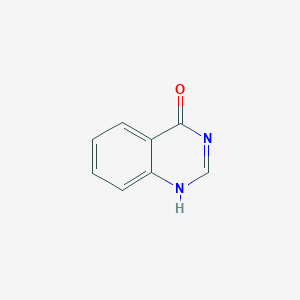
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143050.png)
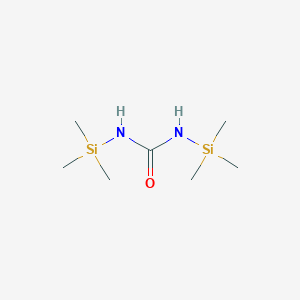
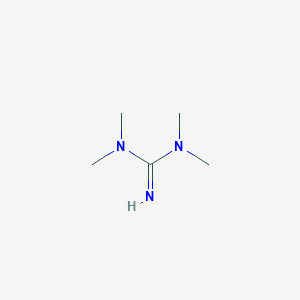
![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B143057.png)
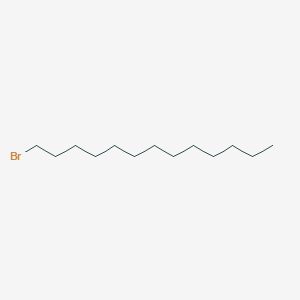
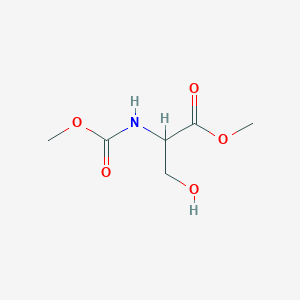
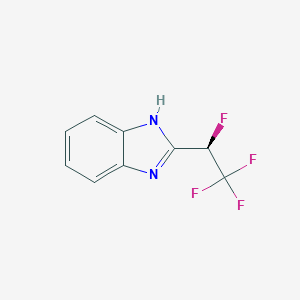
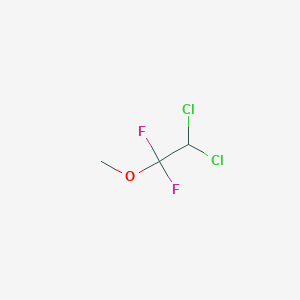
![(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143074.png)
